
N-Methoxy-N-methyl-4-(4-methylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methoxy-N-methyl-4-(4-methylphenyl)butanamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanamide, featuring a methoxy group and a methyl group attached to the nitrogen atom, and a 4-methylphenyl group attached to the butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-4-(4-methylphenyl)butanamide typically involves the reaction of 4-methylphenylbutanoic acid with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond.
-
Step 1: Formation of 4-methylphenylbutanoyl chloride
- React 4-methylphenylbutanoic acid with thionyl chloride (SOCl2) in an inert solvent like dichloromethane.
- The reaction is typically carried out at room temperature, and the resulting 4-methylphenylbutanoyl chloride is purified by distillation.
-
Step 2: Formation of this compound
- React the purified 4-methylphenylbutanoyl chloride with N-methoxy-N-methylamine in the presence of a base such as triethylamine.
- The reaction mixture is stirred at room temperature for several hours, and the product is isolated by extraction and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-Methoxy-N-methyl-4-(4-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of N-methyl-4-(4-methylphenyl)butanamide.
Reduction: The amide bond can be reduced to form the corresponding amine, N-methoxy-N-methyl-4-(4-methylphenyl)butanamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: N-methyl-4-(4-methylphenyl)butanamide.
Reduction: N-methoxy-N-methyl-4-(4-methylphenyl)butanamine.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
N-Methoxy-N-methyl-4-(4-methylphenyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its structural features make it a candidate for investigating binding affinities and specificities.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways, is ongoing. Its ability to interact with biological molecules makes it a valuable tool in medicinal chemistry.
Industry: this compound is used in the production of specialty chemicals and materials. Its properties can be leveraged to create new polymers, coatings, and other industrial products.
作用机制
The mechanism of action of N-Methoxy-N-methyl-4-(4-methylphenyl)butanamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the nitrogen atom can participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-Methoxy-N-methyl-4-(4-methoxyphenyl)butanamide: Similar structure but with an additional methoxy group on the phenyl ring.
N-Methoxy-N-methyl-4-(4-chlorophenyl)butanamide: Similar structure but with a chlorine atom on the phenyl ring.
N-Methoxy-N-methyl-4-(4-nitrophenyl)butanamide: Similar structure but with a nitro group on the phenyl ring.
Uniqueness
N-Methoxy-N-methyl-4-(4-methylphenyl)butanamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
属性
CAS 编号 |
827345-02-8 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC 名称 |
N-methoxy-N-methyl-4-(4-methylphenyl)butanamide |
InChI |
InChI=1S/C13H19NO2/c1-11-7-9-12(10-8-11)5-4-6-13(15)14(2)16-3/h7-10H,4-6H2,1-3H3 |
InChI 键 |
ZCQTZHDNVGYGBH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CCCC(=O)N(C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



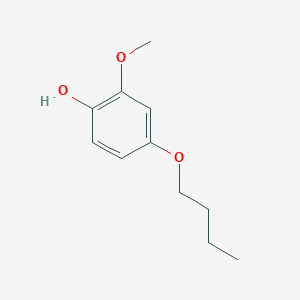
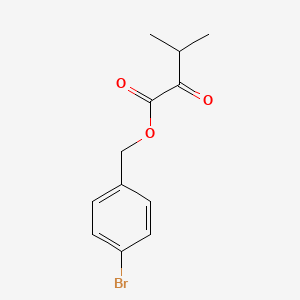
![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)
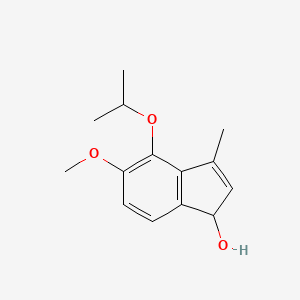
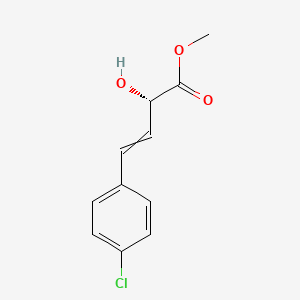
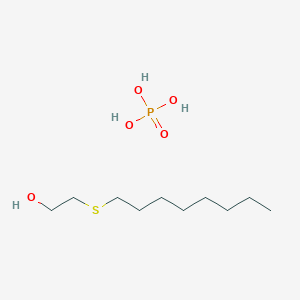


![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)
![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)


![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
